2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and an oxadiazole ring, all integrated into a pyrazolo-triazinone framework. The presence of these functional groups and heterocycles imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the pyrazolo-triazinone core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile or an isocyanate.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions, where the appropriate aryl halides are reacted with the intermediate compounds.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may bind to a receptor and modulate its signaling pathway, resulting in altered cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one stands out due to its unique combination of functional groups and heterocycles. Similar compounds may include:
2-(4-chlorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O2/c1-13-2-4-15(5-3-13)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)14-6-8-16(22)9-7-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYPGAWONZVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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